molecular formula C27H25BrF4N2O3S B1668615 M3 receptor antagonist 1

M3 receptor antagonist 1

Numéro de catalogue: B1668615
Poids moléculaire: 613.5 g/mol
Clé InChI: BDUVQZSIMOIWQB-JTOZIPDCSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CHF5407 est un antagoniste muscarinique M3 sélectif, à action prolongée et compétitif. Il est principalement utilisé dans le traitement des maladies respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive. Le composé présente des affinités subnanomolaires pour les récepteurs muscariniques humains M1, M2 et M3, ce qui en fait un agent puissant dans l'inhibition du bronchospasme .

Méthodes De Préparation

Analyse Des Réactions Chimiques

CHF5407 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

    Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le CHF5407.

    Substitution : Le composé peut subir des réactions de substitution où des groupes spécifiques sont remplacés par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

CHF5407 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

CHF5407 exerce ses effets en se liant sélectivement aux récepteurs muscariniques M3. Cette liaison inhibe l'action de l'acétylcholine, un neurotransmetteur qui provoque une bronchoconstriction. En bloquant les récepteurs M3, CHF5407 prévient le bronchospasme et favorise la bronchodilatation. Le composé présente également une durée d'action prolongée en raison de sa dissociation lente des récepteurs M3 .

Applications De Recherche Scientifique

Oncology Applications

Recent studies have highlighted the potential of M3 receptor antagonists in cancer treatment, particularly in small cell lung cancer (SCLC).

  • Inhibition of Tumor Growth : Research indicates that M3 receptor antagonists can significantly inhibit SCLC cell growth both in vitro and in vivo. This effect is associated with decreased phosphorylation of mitogen-activated protein kinase (MAPK) and Akt pathways, which are crucial for cell proliferation and survival .
  • Adjuvant Therapy Potential : Given that many cancer types express M3 receptors and synthesize acetylcholine, M3 antagonists may serve as effective adjuvants in various oncological therapies. Immunohistochemical analyses have shown frequent co-expression of acetylcholine and M3 receptors in tumors, suggesting a mechanistic link between cholinergic signaling and tumor growth .

Respiratory Applications

M3 receptor antagonists have also been investigated for their role in treating chronic obstructive pulmonary disease (COPD).

  • Efficacy Compared to Existing Treatments : A clinical study assessed an oral selective M3 antagonist (OrM3) against inhaled ipratropium. While OrM3 demonstrated some improvements in lung function, it did not provide a significant therapeutic advantage over ipratropium, highlighting the complexities of receptor selectivity and clinical efficacy in respiratory conditions .
  • Mechanism of Action : By blocking M3 receptors on airway smooth muscle, these antagonists can lead to bronchodilation and reduced bronchial secretions. However, the balance between efficacy and side effects remains a critical consideration in developing new therapies for COPD .

Central Nervous System Applications

The role of M3 receptor antagonists extends into neuropharmacology, particularly concerning cognitive function and neurodegenerative diseases.

  • Cognitive Effects : Studies suggest that selective M3 antagonism might not impair cognitive function significantly compared to non-selective agents like oxybutynin. This finding is crucial as it indicates that targeted therapies may mitigate the risk of cognitive decline associated with broader anticholinergic treatments .
  • Potential in Alzheimer’s Disease : There is emerging evidence that muscarinic agonists can influence amyloid-beta deposition, a hallmark of Alzheimer's disease. While the focus has been on agonists, understanding the role of antagonists like M3 receptor antagonist 1 could provide insights into balancing cholinergic signaling for therapeutic benefit .

Case Studies

StudyApplicationKey Findings
Cancer Research (2007)SCLC TreatmentM3 antagonists inhibited tumor growth via MAPK pathway modulation .
COPD Clinical Trial (2006)Respiratory TherapyOrM3 showed limited efficacy compared to ipratropium; side effects were notable .
Cognitive Function Study (2018)CNS EffectsSelective M3 antagonism did not impair cognitive performance significantly .

Mécanisme D'action

CHF5407 exerts its effects by selectively binding to muscarinic M3 receptors. This binding inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking the M3 receptors, CHF5407 prevents bronchospasm and promotes bronchodilation. The compound also exhibits a prolonged duration of action due to its slow dissociation from the M3 receptors .

Comparaison Avec Des Composés Similaires

CHF5407 est unique en raison de son action prolongée et de sa grande sélectivité pour les récepteurs muscariniques M3. Les composés similaires comprennent :

    Tiotropium : Un autre antagoniste muscarinique à action prolongée utilisé dans le traitement de la bronchopneumopathie chronique obstructive.

    Bromure d'aclidinium : Un antagoniste muscarinique ayant une durée d'action plus courte que CHF5407.

    Bromure de glycopyrronium : Utilisé dans le traitement des maladies respiratoires, mais avec des propriétés pharmacocinétiques différentes.

    Bromure d'uméclidinium : Un autre antagoniste muscarinique avec des applications dans la gestion des maladies respiratoires

CHF5407 se distingue par son inhibition puissante et durable du bronchospasme, ce qui en fait un composé précieux dans le traitement des maladies respiratoires.

Activité Biologique

M3 receptor antagonists, including "M3 receptor antagonist 1," have garnered significant attention due to their potential therapeutic applications in various medical conditions, particularly in respiratory diseases and oncology. This article synthesizes the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data tables.

Overview of M3 Receptors

Muscarinic acetylcholine receptors (mAChRs) are a subset of G protein-coupled receptors that mediate various physiological functions. The M3 subtype is particularly involved in smooth muscle contraction, gland secretion, and modulation of neurotransmitter release. Antagonists targeting the M3 receptor can inhibit these actions, making them useful in treating conditions such as chronic obstructive pulmonary disease (COPD) and certain cancers.

Pharmacological Profile

This compound has been characterized for its selectivity and potency against the M3 receptor. In vitro studies have demonstrated its ability to inhibit acetylcholine-induced responses in various cell lines. The following table summarizes key pharmacological data:

Compound IC50 (μM) Selectivity Notes
This compound1.97 ± 0.88High selectivity for M3Effective in blocking acetylcholine DMR
Compound 2 (e.g., Darifenacin)15.57 ± 5.09Moderate selectivity (9.3x over M1)Used as a reference for comparison
Compound 3 (e.g., Atropine)0.49 ± 0.17Non-selectiveHistorical benchmark

The biological activity of this compound is primarily mediated through competitive inhibition at the M3 receptor site. This antagonism leads to decreased intracellular calcium levels and reduced activation of downstream signaling pathways such as MAPK and Akt phosphorylation, which are crucial for cellular growth and proliferation.

Case Study: Small Cell Lung Cancer (SCLC)

Research has highlighted the role of M3 receptor antagonists in cancer therapy. A notable study demonstrated that treatment with M3 receptor antagonists significantly inhibited cell growth in SCLC both in vitro and in vivo :

  • In Vitro Findings:
    • Treatment with M3R antagonists resulted in a reduction of MAPK phosphorylation in SCLC cell lines.
  • In Vivo Findings:
    • Tumor growth was inhibited in nude mice models treated with M3R antagonists, indicating potential as an adjuvant therapy for SCLC.

Clinical Applications

This compound has shown promise in clinical settings, particularly for respiratory conditions like COPD. A proof-of-concept study indicated that selective antagonism of the M3 receptor improved airway function without significant adverse effects on cognitive performance:

  • Study Design:
    • A double-blind, placebo-controlled trial involving multiple dosage arms.
  • Results:
    • Significant improvement in FEV1 values post-treatment compared to placebo.

Propriétés

IUPAC Name

[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUVQZSIMOIWQB-JTOZIPDCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrF4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M3 receptor antagonist 1
Reactant of Route 2
M3 receptor antagonist 1
Reactant of Route 3
M3 receptor antagonist 1
Reactant of Route 4
M3 receptor antagonist 1
Reactant of Route 5
M3 receptor antagonist 1
Reactant of Route 6
M3 receptor antagonist 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.